(4-Bromo-3-chlorophenyl)hydrazine
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Overview
Description
(4-Bromo-3-chlorophenyl)hydrazine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-chlorophenyl)hydrazine typically involves the diazotization of 4-bromo-3-chloroaniline followed by reduction. The process can be summarized as follows:
Diazotization: 4-Bromo-3-chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using zinc powder and hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of acetone for purification .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-chlorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and hydrochloric acid are frequently used.
Substitution: Reagents such as sodium hydroxide and various nucleophiles are employed.
Major Products:
Azo Compounds: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Phenylhydrazines: Produced via substitution reactions.
Scientific Research Applications
(4-Bromo-3-chlorophenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Bromo-3-chlorophenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- **4-B
Properties
Molecular Formula |
C6H6BrClN2 |
---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
(4-bromo-3-chlorophenyl)hydrazine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
InChI Key |
FLCMLLKTXYVUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)Br |
Origin of Product |
United States |
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